1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate
Overview
Description
1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate is a complex organic compound known for its unique structural properties and diverse applications in scientific research. This compound is characterized by the presence of a maleimide group, an oxazole ring, and a pyridinium ion, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate typically involves multiple steps:
Formation of the Maleimide Intermediate: The maleimide group is synthesized through the reaction of maleic anhydride with ammonia or primary amines, followed by cyclization.
Oxazole Ring Formation: The oxazole ring is formed via the cyclization of appropriate precursors, often involving the reaction of an amino alcohol with a carboxylic acid derivative.
Pyridinium Ion Introduction: The pyridinium ion is introduced through a quaternization reaction, where a pyridine derivative reacts with an alkylating agent.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate has a wide range of applications in scientific research:
Chemistry: Used as a molecular probe and fluorescent label due to its unique structural properties.
Biology: Employed in the study of biological processes and interactions, particularly in labeling and tracking biomolecules.
Medicine: Investigated for potential therapeutic applications, including drug delivery and diagnostic imaging.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate involves its interaction with specific molecular targets and pathways. The maleimide group can form covalent bonds with thiol groups in proteins, making it useful for bioconjugation. The oxazole ring and pyridinium ion contribute to the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium chloride
- 1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide
Uniqueness
1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate is unique due to its triflate counterion, which enhances its solubility and stability in various solvents. This property makes it particularly useful in applications requiring high solubility and stability, such as in biological assays and industrial processes.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[2-[4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]ethyl]pyrrole-2,5-dione;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N3O4.CHF3O3S/c1-27-17-4-2-15(3-5-17)18-14-22-21(28-18)16-8-10-23(11-9-16)12-13-24-19(25)6-7-20(24)26;2-1(3,4)8(5,6)7/h2-11,14H,12-13H2,1H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIALPCMAFGHPU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=[N+](C=C3)CCN4C(=O)C=CC4=O.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437372 | |
Record name | 1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155862-98-9 | |
Record name | Pyridinium, 1-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]-, 1,1,1-trifluoromethanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155862-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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